molecular formula C17H16ClN3O3S2 B2641722 N-(2-chloro-4-methylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1798539-51-1

N-(2-chloro-4-methylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2641722
CAS No.: 1798539-51-1
M. Wt: 409.9
InChI Key: UAJGJIRQQAJMQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-methylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H16ClN3O3S2 and its molecular weight is 409.9. The purity is usually 95%.
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Scientific Research Applications

Antitumor Applications

One significant application of compounds structurally related to N-(2-chloro-4-methylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is in antitumor activity. A study reported the synthesis of a series of thieno[3,2-d]pyrimidine derivatives, which showed potent anticancer activity on various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cells. Some of these compounds were nearly as active as the known anticancer drug doxorubicin, highlighting their potential as antitumor agents (Hafez & El-Gazzar, 2017).

Antimicrobial Applications

Compounds with a structure similar to this compound also exhibit antimicrobial properties. One study synthesized novel imines and thiazolidinones and evaluated their antibacterial and antifungal activities. The compounds demonstrated significant activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Fuloria et al., 2009).

Inhibitory Properties Against Key Enzymes

Another research area involves the compound's inhibitory properties against crucial enzymes. For example, a study synthesized analogues of this compound as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical in DNA synthesis, and inhibiting them can have therapeutic applications, especially in cancer treatment. The study found that some analogues displayed moderate to potent inhibitory activity against human TS and DHFR, suggesting their potential as therapeutic agents (Gangjee et al., 2008).

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[3-(2-hydroxyethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S2/c1-10-2-3-12(11(18)8-10)19-14(23)9-26-17-20-13-4-7-25-15(13)16(24)21(17)5-6-22/h2-4,7-8,22H,5-6,9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJGJIRQQAJMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCO)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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